(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide
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Overview
Description
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a chemical compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol It is known for its unique structure, which includes a pyrazine ring fused with a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product. The reaction conditions often involve hydrogenation on Pd/C to remove protecting groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide has several scientific research applications, including:
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo-4,3-a-pyrazines: These compounds share a similar pyrazine ring structure and are used in medicinal chemistry.
5-Oxo-5-(2,2,6,6-tetramethylpiperidin-4-yl)amino-pentanoic acid: This compound has a similar oxo group and is used in studies involving amino functions.
Uniqueness
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is unique due to its specific combination of a pyrazine ring and a cyanamide group, which imparts distinct chemical and biological properties
Biological Activity
(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.18 g/mol
The compound features a tetrahydropyrazine ring that contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target isocitrate lyase, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It may modulate cytokine production and reduce inflammation in various models of disease .
- Antimicrobial Activity : There are indications that this compound has antimicrobial properties against both gram-positive and gram-negative bacteria .
Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
Therapeutic Area | Potential Application |
---|---|
Infectious Diseases | Treatment of tuberculosis and other bacterial infections |
Pain Management | Anti-inflammatory agent for pain relief |
Cancer Therapy | Possible role as an adjunct treatment due to its enzyme inhibition properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit isocitrate lyase in vitro. Results showed a dose-dependent inhibition with an IC50 value indicating moderate potency compared to established inhibitors .
Properties
CAS No. |
562814-61-3 |
---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1-methyl-6-oxo-2,5-dihydropyrazin-3-yl)cyanamide |
InChI |
InChI=1S/C6H8N4O/c1-10-3-5(9-4-7)8-2-6(10)11/h2-3H2,1H3,(H,8,9) |
InChI Key |
AANBRYDVOCSSIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=NCC1=O)NC#N |
Origin of Product |
United States |
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